molecular formula C13H16O3 B12761270 trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate CAS No. 93640-71-2

trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate

Cat. No.: B12761270
CAS No.: 93640-71-2
M. Wt: 220.26 g/mol
InChI Key: CPMMXYMSSNBMHY-STQMWFEESA-N
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Description

trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate: is an organic compound that belongs to the class of benzocycloheptenes. This compound is characterized by its unique structure, which includes a seven-membered ring fused to a benzene ring, with hydroxyl groups at positions 5 and 6, and an acetate group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6,7,8,9-Tetrahydro-5H-benzocycloheptene.

    Hydroxylation: The compound undergoes hydroxylation to introduce hydroxyl groups at positions 5 and 6.

    Acetylation: The hydroxyl group at position 5 is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Substitution reactions can occur at the hydroxyl or acetate groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and acetate groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

    6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol: Lacks the acetate group.

    6,7,8,9-Tetrahydro-5H-benzocycloheptene-5-one: Contains a ketone group instead of hydroxyl groups.

    6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-methyl ether: Contains a methyl ether group instead of an acetate group.

Uniqueness: The presence of both hydroxyl and acetate groups in trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate makes it unique compared to its analogs

Properties

CAS No.

93640-71-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl] acetate

InChI

InChI=1S/C13H16O3/c1-9(14)16-13-11-7-3-2-5-10(11)6-4-8-12(13)15/h2-3,5,7,12-13,15H,4,6,8H2,1H3/t12-,13-/m0/s1

InChI Key

CPMMXYMSSNBMHY-STQMWFEESA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](CCCC2=CC=CC=C12)O

Canonical SMILES

CC(=O)OC1C(CCCC2=CC=CC=C12)O

Origin of Product

United States

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